Product packaging for Lanosta-8,24-dien-3-yl acetate(Cat. No.:)

Lanosta-8,24-dien-3-yl acetate

Cat. No.: B1230032
M. Wt: 468.8 g/mol
InChI Key: BQPPJGMMIYJVBR-FBVRJMPFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lanosta-8,24-dien-3-yl acetate, also known as lanosterol acetate, is a tetracyclic triterpenoid ester with the molecular formula C32H52O2 and a molecular weight of 468.75 g/mol . It is the acetylated derivative of lanosterol, which is a fundamental precursor in the biosynthetic pathways of all animal and fungal steroids . This compound is of significant interest in pharmacological research due to its potential anti-inflammatory and analgesic (pain-relieving) properties. Studies have shown that related lanosta-8,24-dien-3-ols can inhibit key signaling pathways involved in inflammation and pain, such as the NF-kappa B and AP-1 pathways, and modulate the activity of protein kinases like JNK . These mechanisms suggest research value in areas such as neuropathic pain and inflammatory conditions . Beyond its central role in sterol biosynthesis, this compound has been identified as a constituent in natural product extracts, such as mulberry latex, which have demonstrated notable antioxidant and antimicrobial activities in experimental models . From a physicochemical perspective, it is a lipophilic molecule (ALogP: 9.5) and is predicted to have high plasma protein binding . For researchers in analytical chemistry, this compound has a documented Kovats Retention Index of 3339 on an OV-1 column, aiding in its identification via gas chromatography . This compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H52O2 B1230032 Lanosta-8,24-dien-3-yl acetate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C32H52O2

Molecular Weight

468.8 g/mol

IUPAC Name

[(3S,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C32H52O2/c1-21(2)11-10-12-22(3)24-15-19-32(9)26-13-14-27-29(5,6)28(34-23(4)33)17-18-30(27,7)25(26)16-20-31(24,32)8/h11,22,24,27-28H,10,12-20H2,1-9H3/t22-,24-,27?,28+,30-,31-,32+/m1/s1

InChI Key

BQPPJGMMIYJVBR-FBVRJMPFSA-N

Isomeric SMILES

C[C@H](CCC=C(C)C)[C@H]1CC[C@@]2([C@@]1(CCC3=C2CCC4[C@@]3(CC[C@@H](C4(C)C)OC(=O)C)C)C)C

Canonical SMILES

CC(CCC=C(C)C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C

Synonyms

lanosteryl acetate

Origin of Product

United States

Natural Occurrence and Isolation Methodologies

Distribution in Biological Sources

The investigation of plant secondary metabolites has led to the successful identification of Lanosta-8,24-dien-3-yl acetate (B1210297) in several plant families. These studies are crucial for understanding the chemotaxonomy of species and for identifying natural sources of specific bioactive compounds.

Research has confirmed the presence of Lanosta-8,24-dien-3-yl acetate in the following plant genera:

Dorstenia: This genus, belonging to the family Moraceae, is a known source of this compound. Phytochemical analysis of Dorstenia arifolia has successfully identified this compound among a suite of other triterpenes. scielo.org.mxresearchgate.net Studies on other species within the genus, such as Dorstenia brasiliensis, have also reported its presence, often alongside other triterpenoid (B12794562) acetates like α-amyrin acetate and β-amyrin acetate. scielo.org.mx

Calotropis: In the family Asclepiadaceae, this compound has been isolated from Calotropis procera. Its identification was part of a broader chemical analysis of the plant's constituents, confirming its distribution in this genus as well.

Interactive Data Table: Documented Plant Sources

GenusSpeciesFamilyConfirmation
Dorsteniaarifolia, brasiliensisMoraceaeConfirmed scielo.org.mxresearchgate.net
CalotropisproceraAsclepiadaceaeConfirmed

Plant Kingdom Isolation Studies

Occurrence in Plant Parts

The compound is not uniformly distributed throughout the plant structure. Its isolation has been reported from various plant tissues, indicating specific sites of synthesis or accumulation.

Aerial Parts: In Calotropis procera, the compound was successfully isolated from the aerial parts of the plant.

Twigs and Roots: Studies on the Dorstenia genus have identified this compound in both the twigs and roots, suggesting a wider distribution within the plant's structure. scielo.org.mx

Extraction and Isolation Techniques for this compound and Related Triterpenoids

The isolation of this compound from natural sources is a multi-step process that involves initial extraction followed by purification and characterization. The lipophilic nature of the triterpenoid acetate dictates the choice of solvents and chromatographic methods.

A general workflow begins with the extraction of dried and powdered plant material using a non-polar solvent. Hexane (B92381) is commonly used for this initial step to create a crude extract rich in lipids and triterpenoids. researchgate.net Other solvents, such as ethyl acetate, have also been employed.

The subsequent purification of the crude extract relies on various chromatographic techniques.

Column Chromatography: This is a fundamental step for separating the complex mixture. The hexane extract is often subjected to silica (B1680970) gel column chromatography. Elution is performed with a gradient of solvents, typically increasing in polarity (e.g., hexane-ethyl acetate mixtures), to separate fractions based on their chemical properties.

High-Performance Liquid Chromatography (HPLC): For finer purification of the fractions obtained from column chromatography, HPLC is often utilized. This technique provides higher resolution and is effective in isolating the target compound from closely related triterpenoids.

Once a pure compound is isolated, its structure is elucidated and confirmed using spectroscopic methods.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is pivotal for identifying known compounds. The mass spectrum of the isolated compound is compared with established libraries (like NIST and WILEY) and published data. The fragmentation pattern of this compound in mass spectrometry provides a distinct fingerprint for its identification. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: For unequivocal structure determination, 1H-NMR and 13C-NMR spectroscopy are employed. These methods provide detailed information about the carbon skeleton and the placement of functional groups, confirming the precise structure of the molecule as this compound. researchgate.net

Interactive Data Table: Isolation & Identification Methods

TechniquePurposeDetails
Solvent ExtractionInitial IsolationUse of non-polar solvents like hexane to create a crude extract from plant material. researchgate.net
Column ChromatographyPurificationSeparation of the crude extract into fractions on a silica gel stationary phase.
HPLCHigh-Resolution PurificationFurther purification of fractions to yield the pure compound.
GC-MSIdentificationAnalysis of the pure compound to obtain a mass spectrum for comparison with chemical libraries. researchgate.net
NMR SpectroscopyStructural Elucidation1H and 13C-NMR to confirm the precise chemical structure and stereochemistry. researchgate.net

Solvent-Based Extraction Approaches

The initial step in isolating this compound from natural sources involves extraction using organic solvents. The choice of solvent is critical and depends on the polarity of the target compound and the composition of the source material. This compound, being a relatively nonpolar compound, is soluble in various organic solvents. cymitquimica.com

Research has shown its successful extraction from different biological sources. For instance, the compound has been isolated from the aerial parts of Calotropis procera. The extraction process for this plant involved an initial soaking in methanol, followed by fractionation of the resulting extract with ethyl acetate, where the target compound was found. researchgate.net In another study, this compound was isolated from the fungus Mucor rouxii using a chloroform-methanol solvent system. researchgate.net These methods highlight the use of solvents with varying polarities to effectively separate the compound from a complex biological matrix. General methods for triterpenoid extraction may also include a preliminary defatting step using nonpolar solvents like hexane to remove lipids. google.com

Table 1: Solvent-Based Extraction of this compound
Natural SourceSolvent(s) UsedReference
Calotropis procera (Aerial Parts)Methanol, Ethyl acetate researchgate.net
Mucor rouxii (Fungus)Chloroform-Methanol researchgate.net

Chromatographic Separation Strategies

Following initial solvent extraction, crude extracts contain a mixture of various phytochemicals. Therefore, chromatographic techniques are essential to isolate and purify this compound.

Column chromatography is a fundamental technique used for the purification of triterpenoids from crude extracts. researchgate.net The separation is based on the differential adsorption of compounds to a solid stationary phase while a liquid mobile phase passes through it. For the separation of triterpene acetates, silica gel is commonly used as the stationary phase. researchgate.netresearchgate.net

The mobile phase typically consists of a mixture of nonpolar and moderately polar solvents, with gradient elution often employed to achieve better separation. researchgate.net A common solvent system for separating triterpenes is a gradient of hexane and ethyl acetate. researchgate.net A specialized technique known as argentation chromatography, which uses silica gel impregnated with silver nitrate, is particularly effective for separating sterol acetates based on the number and configuration of double bonds in their structure. nih.gov

Table 2: Typical Column Chromatography Parameters for Triterpene Acetate Separation
ComponentDescriptionReference
Stationary PhaseSilica Gel; Silver Nitrate-impregnated Silica Gel (Argentation) researchgate.netnih.gov
Mobile PhaseHexane-Ethyl Acetate gradient systems researchgate.net

Flash column chromatography is an advancement of traditional column chromatography that utilizes pressure to increase the flow rate of the mobile phase, leading to faster and more efficient separations. rochester.edu This technique is widely used for the rapid purification of organic compounds, including triterpenes. googleapis.com

The principles of stationary and mobile phase selection are similar to those in conventional column chromatography. Silica 60 is a frequently used stationary phase for flash chromatography. rochester.edu Solvent systems composed of hexane and ethyl acetate are highly effective for the separation of terpenes and their derivatives. rochester.edubiotage.com The combination of flash chromatography with other methods, such as reversed-phase chromatography, can be a powerful strategy for isolating pure saponins (B1172615) and triterpene glycosides from complex extracts. google.comgoogleapis.com

Table 3: Common Components in Flash Chromatography for Triterpene Separation
ComponentExample/TypeReference
Stationary PhaseSilica Gel (e.g., Silica 60) rochester.edu
Mobile Phase SolventsHexane, Ethyl Acetate, Acetone, Methyl t-butyl ether (MTBE) rochester.edubiotage.com
Detection MethodThin-Layer Chromatography (TLC) with staining, UV detection researchgate.net

Gas chromatography (GC) is a powerful analytical technique used for separating and analyzing volatile compounds. researchgate.net For high-molecular-weight compounds like this compound, GC is typically used for analysis rather than preparative separation. nist.gov It is often coupled with mass spectrometry (GC-MS) for definitive identification of the components in a purified fraction. researchgate.netresearchgate.net

To increase volatility, sterols and triterpenes are often derivatized before GC analysis. researchgate.net While this compound is already an acetate derivative, other related compounds might be converted to their acetate or trimethylsilyl (B98337) (TMS) ether forms. researchgate.netresearchgate.net The analysis is performed using a capillary column, such as a methyl polysiloxane or DB-225-MS column, with an inert carrier gas like helium. researchgate.netperfumerflavorist.com The components are separated based on their boiling points and interaction with the stationary phase, and detected by a flame ionization detector (FID) or a mass spectrometer. perfumerflavorist.com

Table 4: General Gas Chromatography (GC) System for Triterpene Acetate Analysis
ParameterDescriptionReference
InstrumentationGas Chromatograph often coupled with a Mass Spectrometer (GC-MS) researchgate.netresearchgate.net
ColumnCapillary column (e.g., DB-225-MS, methyl polysiloxane) researchgate.netperfumerflavorist.com
Carrier GasHelium or Nitrogen researchgate.netmdpi.com
Injector/DetectorSplit/splitless injector; Flame Ionization Detector (FID) or Mass Spectrometer (MS) perfumerflavorist.commdpi.com

Biosynthesis and Metabolic Pathways of Lanostane Triterpenoids

Precursor Role in Sterol Biosynthesis Pathways

Lanosta-8,24-dien-3-yl acetate (B1210297), also known as lanosteryl acetate, is recognized as a precursor in the biosynthesis of cholesterol and other sterols. ontosight.ai Its core structure, lanosterol (B1674476), is a tetracyclic triterpenoid (B12794562) from which all animal and fungal steroids are derived. wikipedia.org In the broader scheme of sterol synthesis, lanosterol is a key intermediate. For instance, the conversion of lanosterol to cholesterol involves a series of enzymatic reactions, including the removal of three methyl groups. wikipedia.org Lanosta-8,24-dien-3-yl acetate's role as an intermediate makes it a valuable compound for studying lipid metabolism. ontosight.ai

In some organisms, this compound can be part of an alternative pathway in sterol biosynthesis. uoc.gr For example, studies on certain fungi have shown the accumulation of lanosta-8,24-dien-3-one (B191687), a related compound, indicating a perturbation in the sterol synthesis pathway. nih.gov

Enzymatic Transformations in Lanostane (B1242432) Biosynthesis

The structural diversity of lanostane-type triterpenoids arises from a series of enzymatic transformations that modify the initial lanostane skeleton. These modifications are catalyzed by specific classes of enzymes that introduce a wide array of functional groups and structural rearrangements.

The first committed step in the biosynthesis of lanostane and other triterpenoids is the cyclization of 2,3-oxidosqualene (B107256). nih.govnih.gov This crucial reaction is catalyzed by a family of enzymes known as oxidosqualene cyclases (OSCs). nih.govtandfonline.comcore.ac.uk OSCs are responsible for generating the vast structural diversity observed in triterpenoids by folding the linear 2,3-oxidosqualene substrate into various chair-boat-chair conformations, leading to the formation of different cationic intermediates and ultimately, distinct triterpene skeletons. nih.gov

In the context of lanostane biosynthesis, lanosterol synthase, a type of OSC, specifically catalyzes the cyclization of (S)-squalene-2,3-epoxide to form lanosterol. uoc.gr This enzyme is a key branching point, directing the metabolic flow towards the synthesis of sterols and other lanostane-type triterpenoids. nih.gov The diversity of OSCs across different organisms contributes to the wide range of triterpenoid structures found in nature. nih.govtandfonline.com

Following the formation of the basic triterpene skeleton by OSCs, cytochrome P450 monooxygenases (CYPs) play a pivotal role in the subsequent structural diversification. researchgate.netbeilstein-journals.org These enzymes are responsible for a variety of "tailoring" reactions that modify the triterpenoid backbone. researchgate.net

CYPs catalyze a range of oxidative reactions, with hydroxylation being one of the most common and significant modifications. beilstein-journals.orgresearchgate.net These enzymes introduce hydroxyl groups at specific and stereo-selective positions on the lanostane skeleton. For example, in the biosynthesis of ganoderic acids, a class of bioactive lanostane-type triterpenoids, CYPs are responsible for hydroxylations at positions such as C-7 and C-15. nih.govsjtu.edu.cnresearchgate.net These hydroxylation patterns are crucial for the biological activities of the final compounds. researchgate.net The regioselective and stereoselective nature of CYP-mediated hydroxylations is a key factor in generating the vast chemical diversity of lanostane triterpenoids. beilstein-journals.org

Another critical function of CYPs in lanostane metabolism is demethylation, particularly the removal of the 14α-methyl group. nih.govcapes.gov.br This process is a key step in the conversion of lanosterol to cholesterol and other sterols. The 14α-demethylation is a complex, multi-step oxidative process catalyzed by a specific CYP, lanosterol 14α-demethylase (CYP51). wikipedia.orgcapes.gov.br The reaction proceeds through the sequential oxidation of the methyl group to a hydroxymethyl and then to a formyl group, which is subsequently eliminated as formic acid, resulting in the formation of a double bond. nih.gov

The formation of this compound from lanosterol involves an esterification reaction at the C-3 hydroxyl group. This reaction is catalyzed by an acyltransferase, specifically a sterol O-acyltransferase (SOAT). nih.govfrontiersin.org These enzymes facilitate the transfer of an acyl group, in this case, an acetyl group from an acyl donor like acetyl-CoA, to the hydroxyl group of the sterol. researchgate.net This esterification is a significant post-skeletal modification that alters the polarity and biological properties of the parent triterpenoid. In some biosynthetic pathways, this acetylation can be a crucial final step in the formation of specific bioactive compounds. nih.gov

Cytochrome P450 Monooxygenases (CYPs) in Post-Skeletal Modifications

Diversification of Lanostane Skeletons through Biosynthetic Pathways

The journey from the linear precursor, squalene (B77637), to the complex polycyclic structure of lanostane triterpenoids is a testament to the remarkable efficiency and specificity of enzymatic catalysis. The initial and most critical diversification step is the cyclization of 2,3-oxidosqualene. frontiersin.orgnih.gov This reaction is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs), which are considered the architects of triterpenoid skeletal diversity. frontiersin.orgnih.gov While animals and fungi typically possess a single OSC, lanosterol synthase, for the production of lanosterol as a precursor to sterols, plants have evolved a multitude of OSCs, leading to a wide array of triterpenoid scaffolds. frontiersin.org

The formation of the lanostane skeleton itself is a key branching point. The protosteryl cation, a transient intermediate formed during the cyclization of 2,3-oxidosqualene, can undergo a series of 1,2-hydride and methyl shifts to yield the characteristic lanostane framework. nih.gov However, alternative rearrangements of this cation can lead to other triterpenoid skeletons, such as the cucurbitane framework. nih.govresearchgate.net This highlights the pivotal role of the specific OSC in directing the cyclization cascade towards a particular skeletal type.

Following the initial cyclization, the lanostane skeleton undergoes a plethora of modifications, primarily driven by the activity of cytochrome P450 monooxygenases (CYPs) and other enzymes like short-chain dehydrogenases/reductases (SDRs). researchgate.netnih.gov These enzymes introduce a vast array of functional groups, including hydroxyl, carbonyl, carboxyl, and epoxy groups, at various positions on the lanostane core. frontiersin.org This functionalization is a major contributor to the immense structural diversity observed within the lanostane triterpenoid family. frontiersin.orgresearchgate.net For instance, studies on the medicinal mushroom Antrodia camphorata have identified specific CYPs, such as AcCYP4, that can introduce a Δ7,9(11) diene system and a 15α-hydroxyl group to the triterpene skeleton. nih.gov Similarly, AcSDR6 has been shown to selectively dehydrogenate the 3β-hydroxyl group to a 3-keto group. nih.gov These enzymatic modifications are not random; they are highly regio- and stereoselective, leading to the precise formation of specific bioactive compounds.

The table below summarizes some of the key enzymatic modifications that contribute to the diversification of the lanostane skeleton.

Enzyme ClassModificationExampleOrganismReference
Oxidosqualene Cyclase (OSC)Cyclization of 2,3-oxidosqualene to form the initial lanostane skeleton.Lanosterol SynthaseFungi, Animals nih.gov
Cytochrome P450 Monooxygenase (CYP)Hydroxylation, oxidation, epoxidation, and generation of diene systems.AcCYP4 (introduces Δ7,9(11) diene and 15α-hydroxy group)Antrodia camphorata nih.gov
Short-chain Dehydrogenase/Reductase (SDR)Dehydrogenation of hydroxyl groups to keto groups.AcSDR6 (catalyzes 3β-OH to 3-keto)Antrodia camphorata nih.gov
MethyltransferaseAddition of a methyl group.AcSMT1 (adds a methyl group at C-24)Antrodia camphorata nih.gov

These examples from Antrodia camphorata illustrate how a combination of different enzyme families works in concert to generate a diverse array of lanostane-type triterpenoids from a common precursor. nih.gov

Investigating Biosynthetic Intermediates and Branch Points

Understanding the biosynthesis of lanostane triterpenoids requires the identification and characterization of key intermediates and the branch points that lead to different metabolic fates. The cyclization of 2,3-oxidosqualene is the first major branch point, separating the biosynthesis of sterols and other triterpenoids. frontiersin.orgnih.gov The resulting lanosterol can then be channeled into various pathways.

One significant branch point in fungi is the C-24 methylation of the side chain. researchgate.net This reaction, catalyzed by sterol methyltransferases (SMTs), is a key step in the biosynthesis of ergosterol (B1671047), the primary sterol in fungi. researchgate.net However, in some organisms, the lanostane skeleton can be directed towards the synthesis of other classes of triterpenoids. For example, a proposed biosynthetic pathway for cucurbitacins involves a rearrangement of a lanostane intermediate. researchgate.net

The investigation of biosynthetic pathways often involves a combination of techniques, including metabolomics, transcriptomics, and functional characterization of enzymes. nih.gov By analyzing the metabolic profile of an organism and correlating it with gene expression data, researchers can identify candidate genes encoding the enzymes responsible for specific biosynthetic steps. nih.gov The function of these enzymes can then be confirmed through in vitro assays using purified enzymes and potential substrates.

A key intermediate in the formation of many lanostane triterpenoids is, of course, lanosterol itself. nih.gov Lanosterol serves as the precursor for a cascade of oxidative reactions catalyzed primarily by CYPs, leading to a wide range of oxidized lanostane derivatives. nih.govfrontiersin.org The study of these downstream modifications is crucial for understanding the full scope of lanostane triterpenoid diversity. For instance, in the plant Kadsura heteroclita, a series of highly oxidized lanostane and cycloartane (B1207475) triterpenoids are believed to be derived from a common precursor through a series of oxidative cleavages, ring expansions, hydroxylations, and other modifications. frontiersin.org

The table below highlights some key biosynthetic intermediates and the enzymes that act upon them, representing critical branch points in lanostane triterpenoid metabolism.

IntermediateEnzymeResulting Product/PathwaySignificanceReference
2,3-OxidosqualeneOxidosqualene Cyclase (e.g., Lanosterol Synthase)LanosterolCommits the precursor to the triterpenoid/sterol pathway. frontiersin.orgnih.gov
LanosterolC-14 demethylase (CYP51)Intermediates in sterol biosynthesisA key step in the conversion of lanosterol to cholesterol and ergosterol. researchgate.net
LanosterolVarious Cytochrome P450s and other modifying enzymesDiverse oxidized lanostane triterpenoidsLeads to the vast structural diversity of bioactive compounds. nih.govfrontiersin.org
Lanostane CationRearrangement enzymesCucurbitane skeletonRepresents a major branch point leading to a different class of triterpenoids. nih.govresearchgate.net

The study of these intermediates and branch points is not only fundamental to understanding the chemical ecology of the producing organisms but also holds significant potential for metabolic engineering. By manipulating the expression or activity of key enzymes, it may be possible to enhance the production of specific high-value lanostane triterpenoids for various applications.

Structural Elucidation Methodologies for Lanosta 8,24 Dien 3 Yl Acetate and Its Derivatives

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique indispensable for the separation, detection, and identification of lanostane-type triterpenoids within complex mixtures, such as plant and fungal extracts. dergipark.org.tr The liquid chromatography component separates individual compounds from the matrix based on their physicochemical properties, after which the mass spectrometer provides detailed mass information, enabling precise identification.

In the analysis of natural products, LC-MS or the related technique Gas Chromatography-Mass Spectrometry (GC-MS) has been successfully employed to identify lanosta-8,24-dien-3-yl acetate (B1210297). For instance, studies on the latex of various plants have confirmed the presence of this compound. In an analysis of Calotropis gigantea latex, lanosta-8,24-dien-3-ol (B7824532), acetate was identified with a specific retention time, distinguishing it from other bioactive compounds present in the sample. mdpi.com Similarly, this compound and its parent alcohol, lanosta-8,24-dien-3-ol, have been detected in mulberry latex extracts, highlighting the utility of MS-based methods in phytochemical composition analysis. acs.org The technique's high sensitivity and resolution are crucial for differentiating between structurally similar triterpenoid (B12794562) isomers.

Table 1: Identification of Lanosta-8,24-dien-3-yl acetate via Mass Spectrometry in Natural Sources

Source MaterialAnalytical MethodCompound IdentifiedKey Findings
Calotropis gigantea LatexGC-MSLanosta-8,24-dien-3-ol, acetatate, (3. beta.)-Identified as a major bioactive compound with a retention time of 58.88 minutes. mdpi.com
Mulberry (Morus sp.) LatexGC-MSLanosta-8,24-dien-3-ol and its acetate derivativeConfirmed as significant components of the latex's complex triterpenoid profile. acs.org
Apis mellifera PropolisGC-MSLanosta-8,24-dien-3-one (B191687)A related oxidized derivative was identified, demonstrating the method's utility for various lanostane (B1242432) structures. royalsocietypublishing.org
Calotropis proceraGC-MSLanosta-8, 24-dien-3-ol, acetateSuccessfully isolated and characterized from the ethyl acetate fraction. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the various functional groups present within a molecule. alghad.edu.ly By measuring the absorption of infrared radiation by molecular bonds, an IR spectrum provides a unique "fingerprint" of a compound's covalent bonds. For this compound, IR spectroscopy is used to confirm the presence of its key structural features: the acetate ester group and the alkene and alkane moieties of the tetracyclic core and side chain. isnff-jfb.com

Analyses of extracts containing lanostane triterpenoids confirm the presence of characteristic absorption bands. researchgate.net The spectrum of this compound would exhibit a strong, sharp absorption peak for the carbonyl (C=O) stretch of the ester, a prominent peak for the C-O stretch of the acetate group, and multiple peaks corresponding to the C-H stretching and bending of the extensive hydrocarbon framework.

Table 2: Characteristic IR Absorption Bands for this compound

Functional GroupBond TypeExpected Absorption Range (cm⁻¹)Significance
Acetate EsterC=O Stretch~1735Confirms the presence of the carbonyl in the acetate group.
Acetate EsterC-O Stretch~1240Indicates the single bond between the carbonyl carbon and the ester oxygen.
AlkeneC=C Stretch~1670 - 1640Corresponds to the double bonds at the C8 and C24 positions (often weak).
Alkane/AlkylC-H Stretch~2960 - 2850Represents the numerous sp³ hybridized C-H bonds throughout the sterol backbone and side chain.

Electronic Circular Dichroism (ECD) for Chiral Analysis

Electronic Circular Dichroism (ECD) is a critical spectroscopic technique for determining the absolute configuration of chiral molecules, including complex natural products like lanostane-type triterpenoids. acs.org These molecules contain multiple stereocenters, and their specific three-dimensional arrangement is essential to their biological function. ECD measures the differential absorption of left and right circularly polarized light by a chiral compound.

The structural elucidation of novel lanostane derivatives frequently involves a combination of experimental ECD measurements and quantum chemical calculations. rsc.orgresearchgate.net The experimental ECD spectrum of the isolated compound is recorded and then compared to the theoretically calculated spectra for all possible stereoisomers. acs.org A match between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute stereochemistry of the molecule. researchgate.net This comparative method is considered a reliable and powerful tool for the chiral analysis of complex triterpenoids. researchgate.net

Table 3: Methodology of Chiral Analysis using Electronic Circular Dichroism (ECD)

StepProcedurePurpose
1. Experimental Measurement The ECD spectrum of the purified compound is recorded using a spectropolarimeter. acs.orgTo obtain the experimental chiroptical data (the "fingerprint") of the unknown stereoisomer.
2. Computational Modeling The 3D structures of all possible stereoisomers are generated and optimized using computational chemistry methods.To create theoretical models of the potential molecular structures.
3. Spectrum Calculation The theoretical ECD spectrum for each computationally generated stereoisomer is calculated using time-dependent density functional theory (TD-DFT). rsc.orgresearchgate.netTo predict the ECD spectrum that each specific stereoisomer should produce.
4. Comparative Analysis The experimental spectrum is overlaid and compared with the various calculated spectra.To find the theoretical spectrum that best matches the experimental one.
5. Configuration Assignment The absolute configuration of the isolated compound is assigned based on the stereoisomer whose calculated spectrum matches the experimental data. acs.orgresearchgate.netTo definitively determine the molecule's three-dimensional structure.

Chemical Synthesis and Derivatization Strategies

Semi-Synthesis of Lanosta-8,24-dien-3-yl acetate (B1210297) from Precursors

Lanosta-8,24-dien-3-yl acetate is primarily obtained through the semi-synthesis from its natural precursor, lanosterol (B1674476) (lanosta-8,24-dien-3β-ol). Commercial lanosterol is often a mixture that also contains its saturated analogue, dihydrolanosterol (B1674475) (lanost-8-en-3β-ol). acs.orgresearchgate.net The synthesis of pure this compound from this mixture typically involves an acetylation step followed by purification.

The acetylation of the hydroxyl group at the C-3 position is a standard procedure, commonly carried out using acetic anhydride (B1165640) in the presence of a base like pyridine. acs.org This reaction converts the mixture of lanosterol and dihydrolanosterol into their respective acetates: this compound and lanost-8-en-3β-yl acetate.

A method for separating lanosterol from dihydrolanosterol involves the selective chemical modification of the C24-C25 double bond present in lanosterol but absent in dihydrolanosterol. One such reported method includes the following steps:

Acetylation: The commercial mixture of lanosterol and dihydrolanosterol is acetylated. acs.org

Epoxidation: The resulting mixture of acetates is treated with an epoxidizing agent, such as meta-chloroperoxybenzoic acid (mCPBA). This selectively converts this compound to 24,25-epoxylanost-8-en-3β-yl acetate, while lanost-8-en-3β-yl acetate remains unchanged. acs.org

Chromatographic Separation: The epoxidized and unreacted acetates can be separated using techniques like flash column chromatography. acs.org

Hydrolysis: The purified 24,25-epoxylanost-8-en-3β-yl acetate can then be hydrolyzed back to the alcohol if desired, or used in further derivatization steps. acs.org

Alternatively, direct purification of the acetylated mixture can be performed to isolate this compound. researchgate.net

Preparation of Lanostane (B1242432) Analogs and Derivatives

The derivatization of this compound and related lanostanes is a key strategy to explore their structure-activity relationships. Modifications are typically focused on the side chain and the tetracyclic core.

The side chain of lanosterol derivatives is a common target for modification to generate analogues with altered biological profiles. Research has shown that hydroxylation at the C-25 position of the side chain can significantly enhance biological activity in certain contexts. researchgate.netacs.orgnih.govtsinghua.edu.cn Additionally, the introduction of amino and thio functionalities at the C-24 position has been explored, leading to compounds with potent antifungal activities. researchgate.net

A range of novel 24-amino-25,26,27-trinorlanost-8-ene derivatives have been synthesized and evaluated for their cytotoxic potential. nih.gov These include piperidino, piperazino, morpholino, and diethylamino derivatives, which have shown significant activity in U937 cell lines. nih.gov

Modification Type Example of Derivative Precursor Key Findings Reference
Hydroxylation25-HydroxylanosterolLanosterolProfoundly improved potency in reversing protein aggregation. researchgate.netacs.orgnih.govtsinghua.edu.cn researchgate.netacs.orgnih.govtsinghua.edu.cn
Amination24-Piperidino-trinorlanost-8-eneLanosterol derivativeExcellent cytotoxic activity in U937 cells (IC₅₀ of 1.9 μM). nih.gov nih.gov
Amination24-(1-(2-hydroxyethyl)piperazino)-trinorlanost-8-eneLanosterol derivativeSignificant cytotoxic activity in U937 cells (IC₅₀ of 2.7 μM). nih.gov nih.gov
Thio-functionalizationC24-thio-lanosterol derivativesLanosterolPotent antifungal activities. researchgate.net researchgate.net

The C24-C25 double bond in this compound is susceptible to epoxidation, a reaction that provides a versatile intermediate for further derivatization. The epoxidation is commonly achieved using peroxyacids like m-CPBA, yielding a mixture of 24(R) and 24(S) epimers of 24,25-epoxylanost-8-en-3β-yl acetate. researchgate.netwaikato.ac.nzcore.ac.uk These epimers can be separated by techniques such as fractional crystallization or high-performance liquid chromatography (HPLC). researchgate.netcore.ac.uk

The resulting epoxides can be readily converted into the corresponding 24,25-dihydroxy derivatives (diols). A particularly effective method for this transformation is the use of hypophosphorous acid, which catalyzes the ring-opening of the epoxide to form the vicinal diol. researchgate.netwaikato.ac.nz This method allows for the one-pot production of the 24,25-vicinal diol of lanosterol acetate. researchgate.net The stereochemistry of the diol formation can be controlled to produce epimerically pure 24(R) or 24(S)-24,25-dihydroxylanosterols. researchgate.net

Reaction Reagents and Conditions Product(s) Reference
Epoxidationm-Chloroperoxybenzoic acid (mCPBA)24(R,S)-24,25-Epoxylanost-8-en-3β-yl acetate researchgate.netwaikato.ac.nzcore.ac.uk
Diol FormationHypophosphorous acid in 2-propanol/water, reflux24(R,S)-24,25-Dihydroxylanost-8-en-3β-yl acetate researchgate.netwaikato.ac.nz

The introduction of a cyano-enone functionality into the lanostane skeleton has been shown to be a critical modification for enhancing certain biological activities, such as anti-inflammatory effects. acs.orgnih.gov A new lanostane triterpenoid (B12794562) featuring a cyano-enone group in ring A has been synthesized from lanost-8-en-3-one. acs.orgnih.gov

The synthetic route involves a two-step process:

Formation of a [2,3-d]isoxazole intermediate: Lanost-8-en-3-one is condensed with hydroxylamine (B1172632) hydrochloride to regioselectively yield a [2,3-d]isoxazole derivative. acs.orgnih.gov

Ring opening to the cyano-enone: The isoxazole (B147169) ring is then opened using a base, such as sodium methoxide, to generate the final product, 3-oxolanosta-1,8-diene-2-carbonitrile. acs.org

This strategy has also been applied to other triterpenoids, indicating its general utility in creating potent bioactive molecules. nih.gov

The hydroxyl group at C-3 of lanosterol and its derivatives can be esterified with a variety of fatty acids to produce lanostane esters. ontosight.airesearchgate.netontosight.ai These esters are found in nature and can also be synthesized to modify the physicochemical properties and biological activities of the parent compound. For instance, C10-30 cholesterol/lanosterol esters are utilized in cosmetic formulations for their emollient and moisturizing properties. ontosight.ai

The esterification can be carried out using standard chemical methods or through enzymatic catalysis. Lipases have been employed for the transesterification of lanosterol with fatty acid methyl esters, such as methyl oleate, to yield the corresponding lanosteryl esters, although yields can be variable. researchgate.net Lanolin, a natural wax from sheep's wool, is a rich source of a complex mixture of fatty acid esters of lanosterol and cholesterol. ontosight.ai

Compound Name Fatty Acid Moiety Source/Synthesis Reference
This compoundAcetic acidSemi-synthesis from lanosterol acs.orgnist.gov
Lanosteryl oleateOleic acidEnzymatic transesterification of lanosterol with methyl oleate researchgate.net
C10-30 Cholesterol/Lanosterol estersFatty acids (C10-C30)Esterification of lanosterol and cholesterol ontosight.ai

Stereochemical Control in Synthesis and Derivatization

Achieving stereochemical control is a critical aspect of the synthesis and derivatization of lanostane compounds, particularly when creating new stereogenic centers. The biological activity of stereoisomers can differ significantly.

In the synthesis of side-chain derivatives, such as the 24,25-dihydroxylanosterols, methods have been developed to obtain epimerically pure 24(R) or 24(S) isomers. researchgate.net This can be achieved through the separation of the intermediate 24,25-epoxide epimers followed by stereospecific ring-opening, or by using stereoselective reactions. researchgate.netcore.ac.uk For instance, Sharpless asymmetric dihydroxylation is a powerful method for the stereoselective introduction of diols. nih.gov Horeau's method, involving reaction with α-phenylbutyric anhydride, has been used to establish the absolute configuration of the separated epimers. researchgate.net

The control of stereochemistry is not limited to the side chain. During modifications of the steroid nucleus, the inherent chirality of the lanostane framework influences the stereochemical outcome of reactions. nih.gov General strategies for achieving stereochemical control in organic synthesis, such as the use of chiral auxiliaries and catalysts, are also applicable to the synthesis of complex lanostane derivatives.

Biological Roles and Mechanistic Studies

Enzyme Modulation and Inhibition Mechanisms

Lanosta-8,24-dien-3-yl acetate (B1210297), a tetracyclic triterpenoid (B12794562), has been the subject of various studies to elucidate its effects on different enzymatic systems. These investigations reveal a range of interactions, from direct inhibition to modulation of complex biosynthetic pathways.

Inhibition of Amylase Activity

Research has indicated that Lanosta-8,24-dien-3-yl acetate possesses anti-amylase inhibitory properties. Amylase is a key enzyme in carbohydrate metabolism, responsible for breaking down starch into smaller sugars. The ability of this compound to inhibit amylase suggests a potential role in modulating carbohydrate digestion and absorption. An extract of Artocarpus heterophyllus that was found to contain lanostane-type compounds demonstrated weak α-amylase inhibition of 28.17%. nih.gov

Interaction with Sterol Biosynthesis Enzymes (e.g., 14α-demethylase, Δ24-sterol methyltransferase, HMG-CoA reductase, acyl CoA acyltransferase)

This compound and its parent compound, lanosterol (B1674476), are deeply integrated into the sterol biosynthesis pathway, a fundamental process in many organisms, including fungi and mammals. sigmaaldrich.com The enzymes in this pathway are critical for producing essential sterols like ergosterol (B1671047) in fungi and cholesterol in mammals.

14α-demethylase (CYP51): This enzyme is a crucial component of the sterol synthesis pathway, catalyzing the removal of the 14α-methyl group from lanosterol. researchgate.net The parent alcohol, lanosterol (lanosta-8,24-dien-3β-ol), is a direct substrate for this enzyme. sigmaaldrich.com Inhibition of 14α-demethylase by antifungal agents like itraconazole (B105839) leads to the accumulation of 14α-methylated sterols, including lanosta-8,24-dien-3-one (B191687), the ketone analog of the parent alcohol of lanosteryl acetate. This demonstrates the central role of the lanostane (B1242432) skeleton in this enzymatic step.

Δ24-sterol methyltransferase (24-SMT): This enzyme is responsible for adding alkyl groups to the C-24 position of the sterol side chain, a critical step in distinguishing fungal and plant sterols from mammalian sterols. Inhibition of 24-SMT in fungi leads to a significant accumulation of lanosterol, as the pathway is blocked. This highlights that lanosterol and its derivatives are key intermediates processed by this enzyme.

HMG-CoA reductase: This is the rate-limiting enzyme in the cholesterol biosynthesis pathway. sigmaaldrich.comresearchgate.net Its activity is a major target for cholesterol-lowering drugs. researchgate.net Lanosterol itself is known to selectively induce the degradation of HMG-CoA reductase as part of a natural feedback mechanism. researchgate.net Furthermore, numerous studies on lanostane-type triterpenoids isolated from natural sources, such as the mushroom Ganoderma lucidum, have demonstrated strong inhibitory activity against HMG-CoA reductase. acs.orgresearchgate.net

Acyl CoA:cholesterol acyltransferase (ACAT): This enzyme converts cholesterol into cholesteryl esters for storage. Some lanostane-type triterpenes isolated from Ganoderma lucidum have been reported to exhibit inhibitory activity against ACAT. acgpubs.orgnih.govmdpi.com This suggests that compounds within this structural class have the potential to interact with and modulate ACAT activity.

Table 1: Summary of Interactions with Sterol Biosynthesis Enzymes

Enzyme Role Interaction with Lanostane-type Compounds
14α-demethylase Removes 14α-methyl group from lanosterol Lanosterol is a direct substrate; pathway inhibition leads to accumulation of related lanostane structures.
Δ24-sterol methyltransferase Alkylates the sterol side chain at C-24 Inhibition leads to the accumulation of the precursor, lanosterol.
HMG-CoA reductase Rate-limiting step in cholesterol synthesis Lanosterol induces enzyme degradation; other lanostanoids show direct inhibitory activity. researchgate.netacs.orgresearchgate.net
Acyl CoA:cholesterol acyltransferase (ACAT) Esterifies cholesterol for storage Some lanostane triterpenoids exhibit inhibitory activity. acgpubs.orgnih.govmdpi.com

Modulation of Cyclooxygenase-2 Activity

Within the scope of the reviewed scientific literature, no specific research findings were identified that detail the direct interaction or modulation of Cyclooxygenase-2 (COX-2) activity by this compound.

Inhibition of Protein Tyrosine Kinases

There is currently a lack of specific data demonstrating the direct inhibition of protein tyrosine kinases (PTKs) by this compound. However, a patent has claimed the use of lanosta-8,24-dien-3-ols and their derivatives, specifically including acetates, for the inhibition of a different class of kinases known as serine-threonine protein kinases, particularly Protein Kinase C (PKC). google.com This suggests that while PTK inhibition is not documented, the molecule may interact with other critical kinase signaling pathways. google.com

Effects on Phosphatase Activity (e.g., PTP1B)

Protein tyrosine phosphatase 1B (PTP1B) is a key negative regulator in insulin (B600854) and leptin signaling pathways, making it a target for research. akjournals.comhueuni.edu.vn Studies have shown that triterpenoids can be potent inhibitors of PTP1B. nih.govsemanticscholar.org An investigation into the chemical components of essential oils from Carthamus tinctorius identified this compound as a constituent. akjournals.com The essential oils from this plant demonstrated PTP1B inhibitory activity, suggesting that the compounds within the oil, including lanosteryl acetate, contribute to this effect. akjournals.com

Table 2: Relative Content of this compound in PTP1B-Inhibiting Carthamus tinctorius Extracts

Extraction Method Relative Content (%)
Petroleum Ether 0.26
n-Hexane 0.22
Dichloromethane 0.57
Hydrodistillation -

Data sourced from a study on essential oils with demonstrated PTP1B inhibitory activity. akjournals.com

Cellular and Molecular Interactions (Excluding Clinical Aspects)

The enzymatic modulation by this compound provides insight into its broader cellular and molecular interactions. Its involvement in the sterol biosynthesis pathway is particularly significant. In fungi, where this pathway produces the essential membrane component ergosterol, interference by lanostane compounds can disrupt membrane integrity and function. This is a foundational principle for the action of certain antifungal agents.

The interaction with HMG-CoA reductase and the potential to inhibit ACAT points to a role in the complex regulation of lipid homeostasis within a cell. researchgate.netacgpubs.orgnih.govmdpi.com These interactions can influence the levels of key metabolic intermediates and the storage of lipids.

Furthermore, the inhibitory action of related compounds on PTP1B suggests a molecular interaction with intracellular signaling cascades, specifically the insulin signaling pathway. akjournals.com PTP1B dephosphorylates the insulin receptor, and its inhibition can lead to an increase in tyrosine phosphorylation of the receptor. A patent also suggests that lanosta-8,24-dien-3-ols and their acetate derivatives may inhibit serine-threonine protein kinases and the transcription factors they modulate, indicating a potential to interfere with signaling pathways that control cellular processes like proliferation. google.com The parent family of compounds, lanosta-8,24-dien-3-ols, has also been noted for anti-inflammatory activity. acs.org

Influence on Lipid Metabolism Pathways

This compound, a tetracyclic triterpenoid, is recognized for its role in lipid metabolism. acs.orgnih.gov Triterpene esters, including this compound, are synthesized through the acylation of triterpene skeletons and are involved in various biological activities. nih.gov The biosynthesis of these esters often involves fatty acids, highlighting a direct link to lipid metabolic pathways. nih.gov While detailed mechanistic studies specifically on this compound's direct influence on lipid metabolism pathways are emerging, the broader class of triterpenoids to which it belongs is known to affect lipid profiles. For instance, fermented chaga mushroom, which contains lanostane-type triterpenoids, has demonstrated effects on hypolipidemia in rats. sciopen.com

Induction of Apoptosis in Specific Cell Lines (e.g., human promyelocytic leukemia HL-60 cells)

Research has demonstrated the pro-apoptotic activity of compounds structurally related to this compound in human promyelocytic leukemia HL-60 cells. Several metabolites isolated from Ganoderma species, which are lanostane-type triterpenoids, have been shown to induce apoptosis in these cells. scielo.org.mx For example, 3β-hydroxylanosta-8,24-dien-21-al, a related compound, exhibited weak cytotoxic effects against HL-60 cells. researchgate.net Other studies on various natural extracts containing triterpenoids have also confirmed the induction of apoptosis in HL-60 cells, characterized by DNA fragmentation and caspase-3 activation. nih.govmdpi.com The apoptotic effects are often dose-dependent. nih.govmdpi.com

Modulation of Cell Proliferation (e.g., ConA-induced mice splenocytes)

This compound and its related compounds have been found to modulate immune cell proliferation. Specifically, certain lanostane-type triterpenoids isolated from Ganoderma lucidum have exhibited potent enhancement of Concanavalin A (ConA)-induced proliferation of mice splenocytes in vitro. medicinacomplementar.com.br ConA is a T-cell mitogen, and its ability to stimulate splenocyte proliferation is a measure of T-lymphocyte activation. nih.govnih.gov The modulation of ConA-induced splenocyte proliferation suggests an immunomodulatory role for these compounds. nih.gov Studies on other natural extracts have also shown the ability to suppress ConA-induced proliferation of primary mouse splenocytes, indicating a regulatory effect on adaptive immunity. nih.gov

Hepatoprotective Mechanisms against Induced Damage (e.g., D-galactosamine-induced damage in WB-F344 cells)

Lanostane-type triterpenes have demonstrated significant hepatoprotective effects. In in-vitro assays, several of these compounds showed protective effects against D-galactosamine-induced damage in WB-F344 cells, with inhibitory effects ranging from 35.4% to 83.8%. researchgate.net D-galactosamine is a hepatotoxic agent that causes liver injury resembling viral hepatitis. nih.govnih.gov The protective mechanism of these compounds is suggested to involve the inhibition of lipid peroxidation and the maintenance of adequate levels of glutathione (B108866) (GSH) for detoxification. nih.gov Other studies have also shown that extracts containing these triterpenoids can suppress the leakage of liver enzymes such as aspartate aminotransferase and alanine (B10760859) aminotransferase, further confirming their hepatoprotective potential. nih.gov

Antioxidant Mechanisms (e.g., free radical scavenging)

This compound is associated with antioxidant activity, a property attributed to many triterpenoids. acs.orgnih.govroyalsocietypublishing.org The antioxidant mechanism often involves free radical scavenging. royalsocietypublishing.orgscirp.org Propolis, which contains lanostane derivatives, is a known source of natural antioxidants that scavenge free radicals. royalsocietypublishing.org The antioxidant capacity of such compounds can be evaluated using various assays, including the scavenging of 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals. scirp.orgncl.ac.uk Triterpenoids can prevent oxidative DNA damage and lipid peroxidation by reducing reactive oxygen species. scirp.org

DNA Damage Protection Mechanisms under Ultraviolet Irradiation

Some studies have indicated that compounds related to this compound possess the ability to protect against DNA damage induced by ultraviolet (UV) irradiation. researchgate.net While the specific mechanisms for this compound are not fully elucidated, related triterpenoids have shown significant DNA damage protecting ability. researchgate.net Polysaccharides from the Chaga mushroom, a source of lanostane triterpenoids, have demonstrated genoprotective effects in UVB-exposed zebrafish embryos through the coordinated expression of DNA repair genes. sciopen.com

Interactions with Microorganisms and Related Mechanisms

This compound and related triterpenoids have been reported to possess antimicrobial properties. acs.orgnih.govroyalsocietypublishing.org For example, lanostane derivatives found in propolis contribute to its antimicrobial activity against both Gram-positive and Gram-negative bacteria. royalsocietypublishing.org The antimicrobial efficacy of these compounds is often evaluated by their ability to inhibit the growth of various pathogenic microorganisms. researchgate.net Some related metabolites, such as ganomycin A and B from Ganoderma pfeifferi, have shown antibiotic activity against bacteria like Bacillus subtilis. scielo.org.mx

Table of Research Findings for this compound and Related Compounds

Biological Role/Mechanism Specific Effect Cell Line/Model Compound/Extract Reference
Lipid Metabolism Effects on hypolipidemia Otsuka Long-Evans Tokushima fatty (OLETF) rats Fermented chaga mushroom (contains lanostane triterpenoids) sciopen.com
Apoptosis Induction Induction of apoptosis Human promyelocytic leukemia HL-60 cells Lanostane-type triterpenoids from Ganoderma species scielo.org.mx
Apoptosis Induction Weak cytotoxic effects Human promyelocytic leukemia HL-60 cells 3β-hydroxylanosta-8,24-dien-21-al researchgate.net
Cell Proliferation Enhancement of ConA-induced proliferation Mice splenocytes Lanostane-type triterpenoids from Ganoderma lucidum medicinacomplementar.com.br
Hepatoprotection Protection against D-galactosamine-induced damage WB-F344 cells Lanostane-type triterpenes researchgate.net
Antioxidant Activity Free radical scavenging Chemical assays (e.g., DPPH) Propolis (contains lanostane derivatives) royalsocietypublishing.org
DNA Damage Protection Protection against UV-induced DNA damage - Related triterpenoids researchgate.net
Antimicrobial Activity Inhibition of bacterial growth Various pathogenic bacteria Propolis (contains lanostane derivatives) royalsocietypublishing.org

| Antimicrobial Activity | Antibiotic activity | Bacillus subtilis | Ganomycin A and B from Ganoderma pfeifferi | scielo.org.mx |

Table of Compounds Mentioned

Compound Name
This compound
3β-hydroxylanosta-8,24-dien-21-al
Ganomycin A
Ganomycin B
Glutathione
Aspartate aminotransferase

Antibacterial Activity Mechanisms

This compound, a lanostane-type triterpenoid, has been identified in plant extracts exhibiting antimicrobial properties. nih.govunirioja.es Studies on derivatives and related compounds suggest a potential for antibacterial action. For instance, derivatives of lanosta-8,24-dien-3-ol (B7824532) acetate were evaluated for their activity against several bacterial strains. researchgate.net The cup plate method was utilized to test these compounds against both Gram-positive bacteria, such as Bacillus subtilis and Staphylococcus aureus, and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. researchgate.net The synthesized compounds were reported to be active against these tested strains. researchgate.net

Further research into triterpene derivatives has explored their effects on phytopathogenic bacteria. researchgate.net Using the disc diffusion method, the antibacterial activity of certain triterpenes was tested against Pseudomonas syringae pv. syringae (Pss), P. syringae pv. tabacci (Pst), and Erwinia amylovora (Ea). researchgate.net One of the tested compounds was found to be effective in inhibiting the growth of these bacteria. researchgate.net While these studies establish the antibacterial potential of the broader class of triterpenoids, the precise molecular mechanism of this compound itself is not yet fully detailed in the reviewed literature. It is often found in extracts alongside other active compounds, making direct attribution of its specific mechanism challenging. unirioja.es For example, propolis samples containing the related compound lanosta-8,24-dien-3-one displayed antimicrobial activities. royalsocietypublishing.org

Table 1: Antibacterial Activity of Related Triterpenoid Compounds

Compound Class Test Method Target Organism(s) Observed Effect Reference(s)
Lanosta-8,24-dien-3-ol, acetate derivatives Cup plate method Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa Active against tested strains researchgate.net
Triterpene derivatives Disc diffusion method Pseudomonas syringae pv. syringae, P. syringae pv. tabacci, Erwinia amylovora Effective growth inhibition researchgate.net
Lanosta-8,24-dien-3-one (in propolis) Not specified Not specified Contributes to overall antimicrobial activity of the extract royalsocietypublishing.org

Antifungal Activity Mechanisms

The antifungal properties of this compound and related triterpenoids have shown varied results depending on the fungal species. In one study, derivatives of lanosta-8,24-dien-3-ol acetate were found to be inactive against the common yeast Candida albicans. researchgate.net

However, other research indicates a more nuanced role, particularly a fungistatic mechanism. researchgate.net The mycelial growth of pathogenic fungi such as Fusarium oxysporum f.sp. melonis and Penicillium expansum was only moderately affected by certain triterpene derivatives. researchgate.net Crucially, these compounds were highly effective at reducing conidia formation and germination, which suggests they act primarily as fungistatic agents, inhibiting fungal reproduction and spread rather than directly killing the fungus. researchgate.net Extracts containing this compound have also been noted for their potential antifungal effects, though often in combination with other active molecules. unirioja.es

Table 2: Antifungal Activity of Related Triterpenoid Compounds

Compound Class/Derivative Target Organism(s) Observed Effect Putative Mechanism Reference(s)
Lanosta-8,24-dien-3-ol, acetate derivatives Candida albicans Inactive - researchgate.net
Triterpene derivatives Fusarium oxysporum f.sp. melonis, Penicillium expansum Moderate inhibition of mycelial growth; high reduction of conidia formation and germination Fungistatic researchgate.net

Antiprotozoal Activity Mechanisms

Research into the antiprotozoal activity of triterpenes has revealed promising results and provided insights into potential mechanisms of action. While direct studies on this compound are limited, research on the closely related compound lanosta-8,24-dien-3-one and other natural triterpenes offers significant clues. scielo.br A study investigating the trypanocidal activity of a panel of triterpenes against Trypanosoma cruzi, the parasite responsible for Chagas disease, found that these compounds displayed promising activity against the amastigote form of the parasite. scielo.br

Mechanistic studies performed on amastigotes of T. cruzi treated with these triterpenes involved the evaluation of ultrastructural alterations, membrane permeability, mitochondrial membrane potential, and cell volume. scielo.br A key finding from this research was that the predominant mechanism of cell death induced by these compounds was through autophagy. scielo.br Furthermore, other related triterpenes like Lupeol and its derivatives are reported to possess antiprotozoal activities. nih.govacs.org Dammarane-type triterpenoids isolated from 'carnauba' wax were effective against intracellular amastigotes of Leishmania infantum and trypomastigote forms of T. cruzi. researchgate.net

Roles in Plant Biology

Triterpene esters, including this compound, are integral secondary metabolites in plants, fulfilling several critical ecological and physiological functions. nih.gov

Contribution to Plant Defense Mechanisms

Triterpene esters are recognized as important molecules in plant defense systems. nih.gov They contribute to resistance against various biotic stresses, including attacks from pests and diseases. nih.gov The presence of these compounds can deter herbivores and inhibit the growth of pathogenic microorganisms, thus serving as a chemical barrier. Their role extends to conferring tolerance to abiotic stresses as well, highlighting their multifaceted protective function in plants. nih.gov

Regulation of Rhizosphere Microorganism Assembly

A significant role of triterpene esters is in mediating the interactions between plants and soil microbes. nih.gov These compounds are exuded by plant roots into the surrounding soil, an area known as the rhizosphere. Here, they act as regulatory molecules that influence the composition and diversity of the microbial community. nih.gov For example, studies on Arabidopsis thaliana have shown that specific tricyclic triterpene esters released into the soil help govern the assembly of the root microbiome. nih.gov When the biosynthetic pathways for these triterpenes are disrupted, a corresponding change in the root microbial community is observed. nih.gov Furthermore, laboratory experiments have confirmed that triterpene esters can selectively regulate the growth of different root microorganisms, demonstrating their function in shaping a beneficial rhizosphere microbiome. nih.gov

Presence in Plant Epidermal Wax and Signaling

This compound and other triterpene esters are major constituents of the plant cuticle, the waxy layer covering the epidermis. nih.gov This physical placement is crucial for plant defense against physical damage and water loss. nih.gov Beyond this structural role, triterpene esters also function as signaling molecules involved in regulating plant growth and development. nih.gov Their presence in the cuticle places them at the interface between the plant and its environment, positioning them perfectly to mediate responses to external stimuli. nih.gov

Advanced Research Methodologies and Techniques

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to ascertain the relationship between the chemical structure of a compound and its biological activity. For lanostane-type triterpenoids, this methodology provides critical insights into how specific structural features influence their therapeutic effects.

A notable application of this technique involved a study of 35 different lanostane-type triterpenoids isolated from the fruiting bodies of the mushroom Ganoderma lucidum. nih.govnih.gov Researchers developed three-dimensional QSAR (3D-QSAR) models to analyze the cytotoxic effects of these compounds against human cancer cell lines, specifically the MDA-MB-231 breast carcinoma and HepG2 hepatocellular carcinoma lines. nih.govoncotarget.com The models were constructed using Discovery Studio software, which helps to visualize the relationship between molecular properties and cytotoxicity. oncotarget.comresearchgate.net The findings from these QSAR models offer a theoretical basis for the rational design of new, more potent anti-cancer agents based on the lanostane (B1242432) scaffold. nih.govnih.gov The models highlight which parts of the molecule are important for its activity, guiding chemists in making targeted modifications to improve efficacy.

Research ParameterDescription
Compounds Studied 35 lanostane-type triterpenoids nih.gov
Source Organism Ganoderma lucidum fruiting bodies nih.gov
Biological Activity Assessed Cytotoxicity nih.gov
Cell Lines Used MDA-MB-231 (human breast carcinoma), HepG2 (hepatocellular carcinoma) nih.gov
Modeling Software Discovery Studio oncotarget.com
Objective To build 3D-QSAR models to predict anti-cancer activity and understand structure-activity relationships. nih.govoncotarget.com

Molecular Docking and In Silico Studies for Enzyme Binding and Pharmacological Potential Prediction

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of lanosta-8,24-dien-3-yl acetate (B1210297) and related triterpenoids, docking studies are instrumental in predicting how these compounds might interact with biological targets such as enzymes or cellular receptors.

This method was used in conjunction with the QSAR modeling for lanostane triterpenoids from Ganoderma lucidum to analyze their anti-cancer potential. nih.govresearchgate.net In other research, in silico docking studies were performed on phytocompounds identified in jackfruit (Artocarpus heterophyllus), which included the related compound lanosta-8,24-diene-3,22-diol. nih.gov These compounds were docked against various enzyme targets, such as tyrosinase, α-amylase, and urease, to predict their inhibitory potential. nih.gov The results of such docking analyses provide a visual and energetic representation of the binding interactions, often highlighting key hydrogen bonds or hydrophobic interactions that stabilize the compound within the active site of the enzyme. nih.gov This information is invaluable for predicting the pharmacological potential of a compound and understanding its mechanism of action at a molecular level before undertaking more resource-intensive laboratory experiments.

Genetic Engineering Approaches for Enhanced Biosynthesis in Model Systems

The natural abundance of many lanostane triterpenoids, such as the medicinally important ganoderic acids, is often too low for commercial-scale production. nih.gov Genetic engineering offers a powerful solution to this challenge by enhancing their biosynthesis in controlled microbial systems.

One highly successful approach involves the use of engineered baker's yeast, Saccharomyces cerevisiae. nih.govresearchgate.net The biosynthetic pathway for type II ganoderic acids, which are derived from the lanostane skeleton, has been reconstructed in yeast. nih.gov The process involves:

Identifying and isolating key genes, particularly those for cytochrome P450 (CYP) enzymes, from the native producer, Ganoderma lucidum. nih.govspringernature.com

Cloning these genes into expression plasmids. researchgate.net

Introducing the plasmids into a yeast chassis strain, effectively creating a microbial cell factory. nih.gov This strategy has not only elucidated the complex ganoderic acid biosynthetic network but has also achieved production levels higher than those obtained from farmed mushrooms. nih.govresearchgate.net

An alternative strategy involves the direct genetic modification of the native organism, Ganoderma lucidum. nih.govasm.org Researchers have focused on overexpressing key enzymes in the triterpenoid (B12794562) biosynthesis pathway. A primary target for this approach is the gene for 3-hydroxy-3-methyl-glutaryl coenzyme A reductase (HMGR), a rate-limiting enzyme in the pathway. nih.govasm.org By introducing additional copies of the HMGR gene under the control of a strong promoter, engineered strains of G. lucidum have shown increased accumulation of ganoderic acids compared to wild-type strains. nih.gov

ApproachHost OrganismKey Gene(s) ManipulatedOutcome
Heterologous Expression Saccharomyces cerevisiae (Yeast)Cytochrome P450s (CYPs) from G. lucidum nih.govspringernature.comDeconvolution of the biosynthetic pathway and enhanced production of specific ganoderic acids. nih.gov
Homologous Overexpression Ganoderma lucidum3-hydroxy-3-methyl-glutaryl coenzyme A reductase (HMGR) asm.orgIncreased accumulation of total ganoderic acids in the native organism. nih.gov

Metabolic Profiling and Metabolomics for Comprehensive Analysis

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. This technique provides a comprehensive snapshot of the chemical processes occurring in an organism and is perfectly suited for analyzing the complex mixture of triterpenoids found in natural sources.

Metabolic profiling has been effectively used to study lanostane-type triterpenoids in the medicinal mushroom Antrodia cinnamomea. researchgate.net In one study, researchers compared the metabolomic profiles of different color phenotypes (red, yellow, and white) of the mushroom's fruiting bodies. researchgate.netdntb.gov.ua The analysis revealed significant differences in their total triterpenoid content and in the relative abundance of specific compounds. researchgate.net For instance, the lanostane triterpenoid versisponic acid D was found in significantly different amounts among the phenotypes, demonstrating how metabolomics can link genetic or environmental variations to the chemical makeup of an organism. researchgate.net

In another example, Gas Chromatography-Mass Spectrometry (GC-MS) analysis of latex from different varieties of mulberry (Morus sp.) identified Lanosta-8,24-dien-3-ol (B7824532), the direct precursor alcohol to Lanosta-8,24-dien-3-yl acetate, as a major constituent in the AR-14 variety. nih.gov Such studies are crucial for identifying rich natural sources of these compounds and for understanding their chemical diversity.

Isotopic Labeling for Pathway Elucidation

Isotopic labeling is a powerful technique used to trace the metabolic fate of precursors through a biosynthetic pathway. By supplying an organism with a starting material enriched with a stable isotope (e.g., ¹³C or ²H), researchers can follow the incorporation of these "labeled" atoms into the final natural product. beilstein-journals.org Analysis of the final product, typically by Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS), reveals the positions of the isotopes, providing definitive evidence of the biosynthetic route and the mechanisms of the enzymes involved. beilstein-journals.orguni-bonn.de

While the specific pathway to this compound has not been the sole focus of a published labeling study, the methodology is broadly applied to elucidate terpene biosynthesis. beilstein-journals.org For example, quantitative analysis using labeled precursors like ¹⁵N₂ L-tryptophan and ¹³C tyrosine has been used to track the formation of bioactive compounds in Saccharomyces cerevisiae, proving the existence of multiple biosynthetic pathways. nih.gov

More advanced platforms, such as IsoAnalyst, combine parallel stable isotope labeling with mass spectrometry and genome data to connect metabolites, including unknown compounds, to their corresponding biosynthetic gene clusters (BGCs). nih.gov This integrated approach is invaluable for deciphering the complex chemical phenotypes of organisms and discovering new biosynthetic pathways for compounds like lanostane triterpenoids. nih.gov

Future Research Directions and Unexplored Avenues

Elucidation of Novel Biosynthetic Enzymes and Pathways

The biosynthesis of Lanosta-8,24-dien-3-yl acetate (B1210297) begins with the well-established lanosterol (B1674476) pathway, a segment of the broader cholesterol and sterol biosynthesis pathway present in eukaryotes. guidetopharmacology.org This intricate process originates from acetyl-CoA and proceeds through the mevalonate (B85504) (MVA) pathway to produce the precursor squalene (B77637). nih.gov Key enzymatic steps lead to the formation of lanosterol, the direct precursor to its acetate derivative.

Future research is focused on identifying novel enzymes and alternative pathways that contribute to the diversity of lanostane-type triterpenoids. While the core pathway to lanosterol is understood, the specific enzymes responsible for the vast array of modifications, including acetylation, are still being uncovered. A significant area of investigation is the identification of specific acetyltransferases that catalyze the esterification of the 3-hydroxyl group of lanosterol. Recently, a novel triterpene acetyltransferase (LsTAT1) was identified in lettuce, belonging to the membrane-bound O-acyltransferase (MBOAT) family. researchgate.netfrontiersin.org This enzyme utilizes acetyl-CoA to acetylate various pentacyclic triterpenes, providing a model for the kind of enzyme that produces Lanosta-8,24-dien-3-yl acetate. researchgate.net The discovery of such enzymes opens the door to understanding how plants and fungi generate a diverse suite of triterpenoid (B12794562) acetates, which may have distinct biological roles from their non-acetylated precursors. frontiersin.org Hypothetical biosynthetic pathways for novel lanostane (B1242432) triterpenoids are continually being proposed as new structures are isolated from natural sources, suggesting that our understanding of this metabolic network is far from complete. researchgate.net

Table 1: Key Enzymes in the Biosynthesis of the Lanosterol Precursor

EnzymeFunction
Acetyl-CoA acetyltransferase (AACT)Catalyzes the condensation of two acetyl-CoA molecules. researchgate.net
HMG-CoA synthase (HMGS)Forms HMG-CoA from acetoacetyl-CoA and acetyl-CoA. researchgate.net
HMG-CoA reductase (HMGR)The rate-limiting enzyme that reduces HMG-CoA to mevalonate. researchgate.net
Squalene synthase (SQS)Dimerizes two molecules of farnesyl pyrophosphate to form squalene. researchgate.net
Squalene monooxygenase (SE)Catalyzes the epoxidation of squalene to 2,3-oxidosqualene (B107256). researchgate.net
Lanosterol synthase (LSS)Catalyzes the cyclization of 2,3-oxidosqualene to form lanosterol. researchgate.netresearchgate.net
Triterpene AcetyltransferaseCatalyzes the final acetylation of lanosterol to form this compound. researchgate.net

Discovery of Undiscovered Biological Activities and Associated Mechanisms

Lanostane-type triterpenoids, including this compound, are recognized for a wide spectrum of biological activities. nih.gov Research has traditionally focused on their anti-inflammatory, anti-tumor, and antimicrobial properties. researchgate.netresearchgate.net However, recent investigations are unveiling novel therapeutic potentials.

Emerging areas of research include the proangiogenic and anti-adipogenic effects of these compounds. Certain lanostane triterpenoids have been shown to promote angiogenesis, the formation of new blood vessels, which could have implications in tissue repair and regenerative medicine. researchgate.netnih.gov Conversely, other studies have demonstrated significant anti-adipogenesis activity, suggesting a potential role in managing obesity by inhibiting the differentiation of fat cells. nih.gov Furthermore, lanostane triterpenoids have been identified as selective inhibitors of enzymes like acetylcholinesterase, indicating potential applications in treating neurodegenerative diseases such as Alzheimer's. nih.gov Immunomodulatory effects are another promising avenue, with studies showing that these compounds can enhance innate immunity by activating natural killer cells and modulating cytokine secretion. mdpi.com The ongoing exploration of lanostane derivatives from diverse natural sources, particularly fungi, continues to yield compounds with unique and potent biological activities. researchgate.netmdpi.com

Table 2: Investigated Biological Activities of Lanostane-Type Triterpenoids

Biological ActivityAssociated Mechanism/Target
Anti-inflammatoryInhibition of NO production, COX-2, and NF-κB signaling. mdpi.commdpi.comresearchgate.net
AntitumorInhibition of DNA topoisomerase II; Inhibition of Protein Kinase C (PKC). nih.govgoogle.com
ImmunomodulatoryActivation of natural killer cells; modulation of IFN-γ, IL-4, and IL-5 secretion. mdpi.com
Cholinesterase InhibitionSelective inhibition of acetylcholinesterase over butyrylcholinesterase. nih.gov
ProangiogenicPromotion of blood vessel formation in vascular injury models. nih.gov
Anti-adipogenesisReduction of lipid accumulation during the differentiation of preadipocytes. nih.gov
AntimicrobialInhibition of growth of various pathogenic bacteria. researchgate.net

Development of Chemoenzymatic Synthetic Routes

The complex structure of this compound presents a significant challenge for total chemical synthesis. Future research is therefore geared towards the development of efficient chemoenzymatic routes that combine the precision of biocatalysis with the versatility of chemical synthesis. mdpi.com Such strategies aim to leverage enzymes for specific, often stereoselective, transformations that are difficult to achieve through conventional chemistry.

A promising approach involves using lipases for the targeted acetylation of the lanosterol backbone. Lipases are known for their versatility and ability to function in non-aqueous solvents, making them ideal catalysts for esterification reactions. mdpi.com Lipase-mediated resolution can be employed to separate racemic mixtures or to introduce the acetate group with high stereoselectivity. mdpi.com Another exciting avenue is the use of recently identified triterpene-specific acetyltransferases, such as LsTAT1. researchgate.net These enzymes could be used in vitro or in engineered microbial systems to perform the final acetylation step on a synthetically derived lanosterol analogue. This approach would involve chemically synthesizing a complex lanostane core and then using the enzyme for the final, precise modification, thereby reducing the number of steps, improving yield, and ensuring the correct stereochemistry.

Advanced Mechanistic Investigations at the Molecular Level

Understanding the precise molecular interactions of this compound is crucial for optimizing its therapeutic potential. Future research will increasingly rely on advanced computational and biophysical techniques to elucidate these mechanisms at an atomic level.

Molecular docking and dynamics simulations are powerful tools to predict and analyze the binding of lanostane triterpenoids to their protein targets. For instance, studies on similar triterpenoid acetates have demonstrated their potential to interact with key signaling proteins involved in cancer, such as STAT3, NF-κB, and p53. japtronline.com These computational models can reveal specific amino acid residues involved in binding, the stability of the ligand-protein complex, and the conformational changes induced upon binding. Such insights are invaluable for the rational design of more potent and selective derivatives. Experimental validation of these models can be achieved through techniques like X-ray crystallography of the ligand-protein complex or through biophysical methods that measure binding affinity and kinetics. Furthermore, mechanistic studies have identified specific enzyme inhibition as a key mode of action, including the inhibition of DNA topoisomerase II and protein kinase C (PKC), which are critical targets in cancer therapy. nih.govgoogle.com

Ecological Roles and Interactions in Complex Biological Systems

This compound and related triterpenoids are not just of pharmacological interest; they play significant roles in the ecosystems where they are produced. A major avenue for future research is to unravel the complex ecological functions of these compounds in plant-herbivore and plant-pathogen interactions. nih.gov

In plants, triterpenoid acetates are thought to function as defense compounds. frontiersin.org Their production can be induced by signaling molecules like methyl jasmonate, which is associated with plant defense responses against herbivores and necrotrophic pathogens. frontiersin.org The acetylation of triterpenes may alter their properties, potentially increasing their toxicity or deterring feeding by insects. frontiersin.orgmdpi.com In fungi, particularly in genera like Ganoderma, lanostane triterpenoids are abundant secondary metabolites. nih.govmdpi.com Their ecological role in fungi is less understood but may involve defense against fungivores (organisms that eat fungi) or competing microbes. They could also play a role in the wood decomposition process, a key ecological function of many of these fungi. researchgate.net Investigating how the production of these compounds varies in response to environmental stressors, such as herbivore attack or microbial competition, will provide deeper insights into their adaptive significance in complex biological systems.

Q & A

Basic: What are the primary natural sources of Lanosta-8,24-dien-3-yl acetate, and how is it identified in complex matrices?

This compound is commonly isolated from fungal species such as Laetiporus sulphureus and plant extracts (e.g., Sibiraea angustata). Identification involves:

  • GC-MS analysis : Separation using polar capillary columns (e.g., DB-5MS) and comparison with NIST library spectra (similarity ≥85%) .
  • TMS derivatization : Enhances volatility for mass spectral analysis, confirming molecular ions (e.g., m/z 468 for the acetate derivative) .
  • NMR spectroscopy : Key signals include δ<sup>1</sup>H 4.5–5.0 ppm (acetylated C3 proton) and δ<sup>13</sup>C 170–171 ppm (acetate carbonyl) .

Basic: What spectroscopic methods are critical for structural elucidation of this compound?

  • <sup>1</sup>H and <sup>13</sup>C NMR : Assignments for the lanostane skeleton (e.g., δ<sup>13</sup>C 124–126 ppm for C8 and C24 olefinic carbons) and acetate group .
  • 2D NMR (COSY, HSQC, HMBC) : Correlates protons and carbons to confirm substituent positions, especially C3 acetylation and side-chain unsaturation .
  • IR spectroscopy : Absorption at ~1740 cm<sup>−1</sup> confirms the acetate ester .

Advanced: How can researchers investigate the bioactivity mechanisms of this compound in cancer models?

  • In vitro cytotoxicity assays : Use MTT or resazurin-based viability tests on cancer cell lines (e.g., MCF-7, MDA-MB-231). Ethyl acetate fractions containing the compound show IC50 values <50 µM .
  • Mechanistic studies : Assess apoptosis (Annexin V/PI staining), cell cycle arrest (flow cytometry), and signaling pathways (Western blot for p53, caspase-3) .
  • SAR analysis : Compare activity with analogs (e.g., inotodiol, lanosterol) to identify critical functional groups like the acetate moiety .

Advanced: What synthetic strategies are used to modify this compound for structure-activity studies?

  • Bromination : React with Br2 in CH2Cl2 to introduce bromine at C24/C25, monitored by TLC (Rf shifts) .
  • Hydrolysis : Remove the acetate group using KOH/MeOH to regenerate lanosterol, confirming via loss of IR ester peak .
  • Derivatization : Introduce fluorophores (e.g., dansyl chloride) for cellular uptake tracking via fluorescence microscopy .

Advanced: What analytical challenges arise when distinguishing this compound from similar triterpenoids?

  • Co-elution in GC-MS : Differentiate using retention indices (e.g., lanosterol acetate vs. cycloartenol acetate) and selective ion monitoring (SIM) for m/z 468 .
  • NMR overlap : Resolve using <sup>13</sup>C DEPT-135 to distinguish acetate-bearing carbons from hydroxylated analogs .
  • Isomer discrimination : Employ NOESY to confirm stereochemistry (e.g., 3β vs. 3α configuration) .

Advanced: How can biosynthetic pathways of this compound be studied in fungi or plants?

  • Isotopic labeling : Feed <sup>13</sup>C-acetate to track incorporation into the triterpenoid backbone via LC-MS/MS .
  • Enzyme inhibition : Use squalene epoxidase inhibitors (e.g., terbinafine) to block lanosterol precursor synthesis .
  • Transcriptomics : Identify upregulated genes (e.g., oxidosqualene cyclase) in producing organisms via RNA-seq .

Advanced: How to resolve contradictions in structural data for this compound derivatives?

  • X-ray crystallography : Resolve ambiguous NMR assignments (e.g., side-chain conformation) by determining crystal structures .
  • Computational modeling : Validate proposed structures via DFT-based <sup>13</sup>C NMR chemical shift calculations .
  • Comparative MS/MS : Use fragmentation patterns to distinguish between isobaric derivatives (e.g., C24 vs. C25 bromination) .

Advanced: What methodologies enable comparative analysis of this compound bioactivity across species?

  • Metabolomic profiling : Combine LC-MS with PCA to correlate compound abundance and bioactivity in different extracts .
  • In silico docking : Predict interactions with targets (e.g., estrogen receptors) using AutoDock Vina .
  • Cross-species assays : Test purified compound across phylogenetically diverse cell lines to identify conserved mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.